M-Cymene
CAS No.: 535-77-3
Cat. No.: VC20898610
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 535-77-3 |
---|---|
Molecular Formula | C10H14 |
Molecular Weight | 134.22 g/mol |
IUPAC Name | 1-methyl-3-propan-2-ylbenzene |
Standard InChI | InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Standard InChI Key | XCYJPXQACVEIOS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(C)C |
Canonical SMILES | CC1=CC(=CC=C1)C(C)C |
Boiling Point | 175.1 °C 175 °C |
Colorform | Liquid |
Melting Point | -63.7 °C -63.8 °C -63.75°C |
Introduction
Chemical Structure and Physical Properties
M-Cymene features a benzene ring with methyl and isopropyl substituents in the meta position relative to each other. The chemical formula C₁₀H₁₄ represents this monoterpene-related compound, which distinguishes itself from other cymene isomers through its specific structural arrangement.
Physical Properties
The physical properties of m-cymene are well-documented across multiple sources, as summarized in Table 1:
M-Cymene's physical characteristics align with its aromatic hydrocarbon structure, exhibiting typical properties of such compounds including low water solubility, moderate boiling point, and compatibility with organic solvents .
Chemical Reactivity and Structure
The chemical structure of m-cymene features an isopropyl group and a methyl group attached to a benzene ring at the meta position to each other. This positioning creates unique steric and electronic properties that distinguish it from ortho- and para-substituted isomers . The arrangement of these substituents influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions, which is an important consideration for synthetic applications involving m-cymene .
Analytical Identification and Characterization
Chromatographic Analysis
The identification and quantification of m-cymene in complex mixtures presents analytical challenges due to similarities with its isomers. Gas chromatography (GC) represents the primary analytical technique for separating and identifying m-cymene .
Research by Lepechinia meyeni has established the elution order of cymene isomers on both non-polar (DB-5) and polar (S-wax 10) capillary columns as: m-cymene, followed closely by p-cymene, and finally o-cymene at some distance . This information is critical for accurate identification in essential oil analysis and quality control procedures.
Mass Spectrometry Challenges
Natural Occurrence and Sources
M-Cymene occurs naturally in several plant species and their essential oils. While less abundant than p-cymene (which is the only naturally occurring isomer according to some sources), m-cymene has been detected in various plant materials .
Plant Sources
The compound has been identified in several plant species, including:
Additionally, m-cymene has been detected in frankincense (Boswellia sacra) through aroma extract dilution analysis and two-dimensional gas chromatography-mass spectrometry/olfactometry techniques .
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of m-cymene is its antimicrobial potential. Studies have demonstrated that m-cymene possesses antimicrobial activity against various bacteria and fungi, positioning it as a candidate for natural preservative development .
While most antimicrobial research has focused on p-cymene, evidence suggests that m-cymene exhibits similar properties. Research has shown that essential oils containing m-cymene as a major component demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Antimicrobial Action
The antimicrobial mechanism of cymene compounds, including m-cymene, is believed to involve disruption of the microbial cell membrane, leading to increased permeability and eventually cell death . The lipophilic nature of m-cymene facilitates its interaction with bacterial cell membranes, particularly the hydrophobic regions, disrupting membrane integrity and function .
Synergistic Effects
Studies investigating essential oils containing m-cymene have noted potential synergistic effects when combined with other monoterpenes. These combinations can enhance antimicrobial efficacy against various pathogens . For example, research on essential oils containing both p-cymene and other monoterpenes demonstrated additive effects against several pathogens including Salmonella enterica, Staphylococcus aureus, and Streptococcus species .
Industrial and Research Applications
M-Cymene serves multiple functions across various industries, with applications expanding as research continues to uncover its potential utility .
Fragrance and Flavor Industry
In the fragrance and flavor sector, m-cymene is valued for its pleasant aromatic properties. It serves as a key ingredient in perfumes and flavorings, enhancing scent profiles in cosmetics and food products . Its aromatic characteristics make it a desirable component in products requiring specific olfactory qualities .
Pharmaceutical Applications
In pharmaceutical research and development, m-cymene functions as both a solvent and a precursor in the synthesis of various pharmaceutical agents . Its unique properties can enhance drug efficacy in certain formulations, making it valuable in pharmaceutical development .
Agrochemical Applications
The compound finds application in pesticide and herbicide formulations, where it serves as an effective solvent that aids in delivering active ingredients . This solvent capability enhances the performance of agricultural products by improving the distribution and effectiveness of primary active compounds .
Laboratory and Research Uses
In laboratory settings, m-cymene is utilized as a solvent for organic reactions and extractions . Its stability and compatibility with various reagents make it a preferred choice for specific chemical processes and analytical procedures .
Comparative Analysis with Other Cymene Isomers
M-Cymene is one of three geometric isomers of cymene, with the others being o-cymene (ortho-substituted) and p-cymene (para-substituted) . While sharing the same molecular formula and similar physical properties, these isomers exhibit distinct characteristics due to their different substitution patterns.
Physical Property Comparison
Table 2 compares the physical properties of the three cymene isomers:
Property | m-Cymene | o-Cymene | p-Cymene |
---|---|---|---|
CAS Number | 535-77-3 | 527-84-4 | 99-87-6 |
Boiling Point (°C) | 175.14 | 178.15 | 177.10 |
Melting Point (°C) | -63.75 | -71.54 | -67.94 |
Density (d₄²⁰) | 0.8610 | 0.8766 | 0.8573 |
Refractive Index (nD20) | 1.4930 | 1.5006 | 1.4909 |
Natural Occurrence | Rare | Not natural | Common in essential oils |
This comparison highlights subtle but significant differences in physical properties among the isomers, particularly in their boiling points, densities, and natural occurrence patterns .
Analytical Differentiation
The analytical differentiation of cymene isomers presents challenges due to their similar mass spectra . Research has established that on both DB-5 (non-polar) and S-wax 10 (polar) capillary columns, the elution order is: m-cymene, followed closely by p-cymene, and finally o-cymene . This knowledge is crucial for accurate identification in complex mixtures like essential oils.
Current Research Directions and Future Perspectives
Antimicrobial Development
Ongoing research into m-cymene's antimicrobial properties suggests potential applications in natural preservative development for food and cosmetic products . As consumer demand for safer, natural alternatives to synthetic preservatives grows, m-cymene represents a promising candidate for further investigation and commercial development .
Environmental Applications
Research utilizing density functional theory calculations has examined the adsorption of m-cymene and other aromatic hydrocarbons on hex-star arsenene nanosheets. This investigation aims to understand the potential of these nanosheets for capturing and removing m-cymene from environmental contexts, potentially contributing to pollution remediation strategies.
Novel Derivatives and Synthetic Applications
Future research directions may include the development of novel m-cymene derivatives with enhanced properties for specific applications. The compound's structure provides opportunities for modification to improve stability, bioactivity, or other desirable characteristics .
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